![molecular formula C27H21N3O4 B5231292 4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide, commonly known as DPNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of DPNB is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are involved in the regulation of pH balance in cells, and their inhibition can lead to the disruption of cellular processes, such as cell division and migration.
Biochemical and Physiological Effects:
DPNB has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. DPNB has also been shown to inhibit the activity of certain enzymes, such as HDACs and CAs, which can lead to the activation of tumor suppressor genes and the disruption of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
DPNB has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy handling and purification. It also has a high fluorescence quantum yield, which makes it a useful fluorescent probe for the detection of metal ions. However, DPNB has some limitations for lab experiments, such as its potential toxicity and the need for careful handling and disposal. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of DPNB. It has potential applications in the development of fluorescent probes for the detection of metal ions in biological samples. It also has potential applications in the synthesis of metal-organic frameworks for gas storage, catalysis, and drug delivery. Furthermore, the study of DPNB's potential anticancer activity could lead to the development of novel cancer therapies. Finally, further research is needed to fully understand the mechanism of action of DPNB and its potential toxicity in biological systems.
Conclusion:
In conclusion, DPNB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been studied extensively, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of DPNB in various fields and to develop novel applications.
Synthesemethoden
The synthesis of DPNB involves the condensation of 4-nitrobenzoyl chloride with N-diphenylacetylaniline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent, such as zinc dust, to form the final product. The yield of DPNB can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
DPNB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. DPNB has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. Furthermore, DPNB has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4/c31-26(28-23-15-17-24(18-16-23)30(33)34)21-11-13-22(14-12-21)29-27(32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25H,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQALBFWFIACOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.